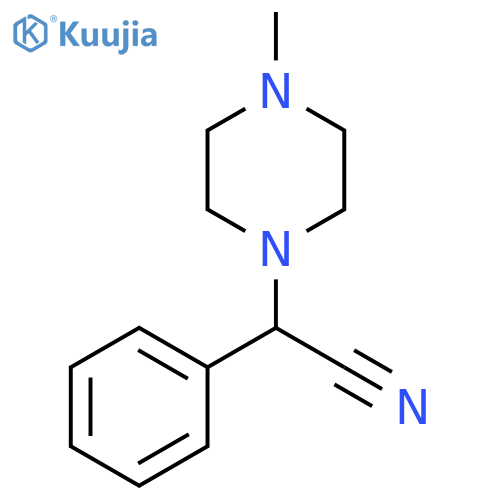Cas no 92042-94-9 (2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile)

92042-94-9 structure
商品名:2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile
CAS番号:92042-94-9
MF:C13H17N3
メガワット:215.294182538986
MDL:MFCD10005083
CID:2618920
2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-METHYLPIPERAZIN-1-YL)-2-PHENYLACETONITRILE
- MB08488
- alpha-Phenyl-4-methyl-1-piperazinylacetonitrile
- 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile
-
- MDL: MFCD10005083
- インチ: 1S/C13H17N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
- InChIKey: XQKUDTNQMGTCMZ-UHFFFAOYSA-N
- ほほえんだ: N1(C(C#N)C2C=CC=CC=2)CCN(C)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- トポロジー分子極性表面積: 30.3
2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M678853-10mg |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| OTAVAchemicals | 1085834-100MG |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 95% | 100MG |
$74 | 2023-07-06 | |
| A2B Chem LLC | AO83226-1g |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 95% | 1g |
$455.00 | 2024-07-18 | |
| TRC | M678853-100mg |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M678853-50mg |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 50mg |
$ 115.00 | 2022-06-03 | ||
| OTAVAchemicals | 1085834-1000MG |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 95% | 1g |
$229 | 2023-07-06 | |
| A2B Chem LLC | AO83226-250mg |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 95% | 250mg |
$316.00 | 2024-07-18 | |
| A2B Chem LLC | AO83226-100mg |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 95% | 100mg |
$283.00 | 2024-07-18 | |
| OTAVAchemicals | 1085834-250MG |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile |
92042-94-9 | 95% | 250MG |
$104 | 2023-07-06 |
2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
92042-94-9 (2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
